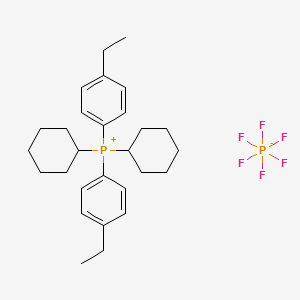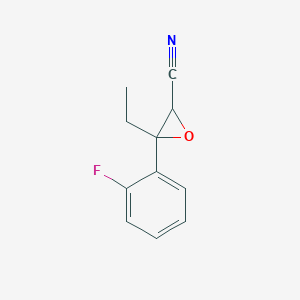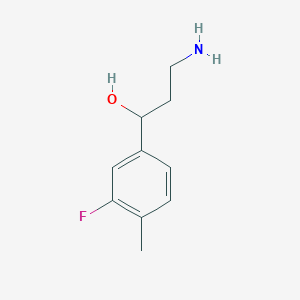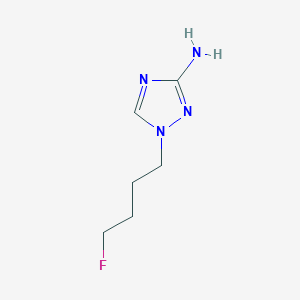
1-(4-Fluorobutyl)-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorobutyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluorobutyl group attached to the triazole ring. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
The synthesis of 1-(4-Fluorobutyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobutylamine and 1,2,4-triazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction temperature and time are optimized to achieve the desired product.
Catalysts and Reagents: Catalysts such as palladium or copper may be used to facilitate the reaction. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve scaling up the reaction in large reactors, ensuring proper mixing and temperature control to achieve high yields and purity.
Chemical Reactions Analysis
1-(4-Fluorobutyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. This reaction may lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The fluorobutyl group can undergo substitution reactions with nucleophiles, resulting in the formation of substituted triazole derivatives. Common reagents for substitution include halides and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Fluorobutyl)-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine: The compound’s triazole ring is a common motif in many pharmaceuticals. It is explored for its potential therapeutic properties, including antifungal, antibacterial, and anticancer activities.
Industry: In the industrial sector, the compound is used in the development of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobutyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The fluorobutyl group enhances its binding affinity and selectivity, leading to specific biological effects. The triazole ring can participate in hydrogen bonding and other interactions, contributing to its overall activity.
Comparison with Similar Compounds
1-(4-Fluorobutyl)-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:
1-(4-Fluorobutyl)-1H-1,2,3-triazole: This compound has a similar structure but differs in the position of the nitrogen atoms in the triazole ring. It may exhibit different reactivity and biological activity.
1-(4-Fluorobutyl)-1H-1,2,4-triazole: This compound lacks the amine group, which may affect its chemical properties and applications.
1-(4-Fluorobutyl)-1H-1,3,4-triazole:
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct properties and applications.
Properties
Molecular Formula |
C6H11FN4 |
|---|---|
Molecular Weight |
158.18 g/mol |
IUPAC Name |
1-(4-fluorobutyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H11FN4/c7-3-1-2-4-11-5-9-6(8)10-11/h5H,1-4H2,(H2,8,10) |
InChI Key |
GOYHYFXTAKZCHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NN1CCCCF)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


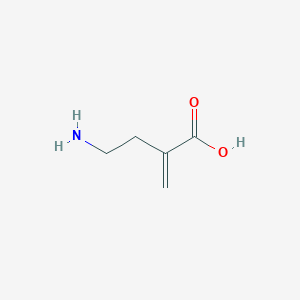

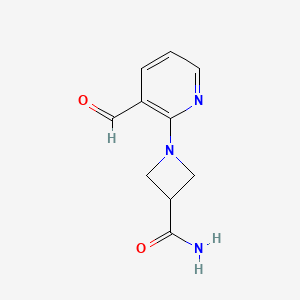
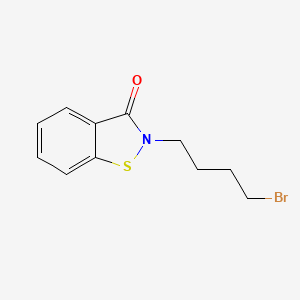
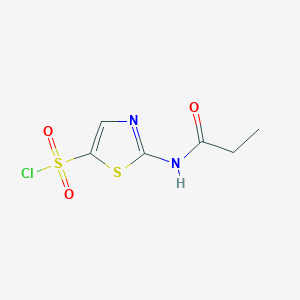

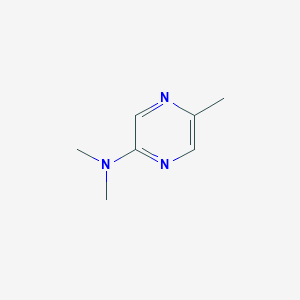
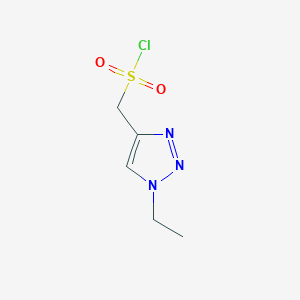

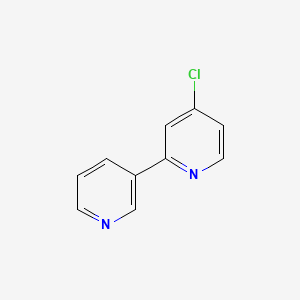
![1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13152407.png)
